Thiophene, 2-methyl-5-(1-methylpropyl)-

Description

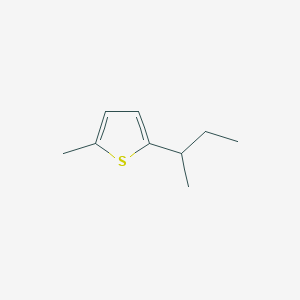

Thiophene, 2-methyl-5-(1-methylpropyl)- is a substituted thiophene derivative featuring a methyl group at the 2-position and a branched 1-methylpropyl (sec-butyl) group at the 5-position of the aromatic ring. Thiophene itself is a five-membered heterocyclic compound containing one sulfur atom, known for its aromaticity and reactivity akin to benzene . The introduction of alkyl substituents, such as methyl and sec-butyl groups, alters its physical, chemical, and functional properties, making it distinct from the parent compound and other derivatives. These modifications can influence boiling points, solubility, and electronic characteristics, which are critical for applications in pharmaceuticals, materials science, and organic synthesis.

Properties

CAS No. |

60813-89-0 |

|---|---|

Molecular Formula |

C9H14S |

Molecular Weight |

154.27 g/mol |

IUPAC Name |

2-butan-2-yl-5-methylthiophene |

InChI |

InChI=1S/C9H14S/c1-4-7(2)9-6-5-8(3)10-9/h5-7H,4H2,1-3H3 |

InChI Key |

ZQRLCVAQTAKENZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=C(S1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2-methyl-5-(1-methylpropyl)- can be achieved through several methods. One common approach involves the cyclization of butane, butadiene, or butenes with sulfur. Another method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide in an acidic medium . The Gewald synthesis is also notable, where a compound with an α-carbonyl thiol undergoes cyclization with nitriles .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale cyclization reactions using readily available starting materials such as butadiene and sulfur. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-methyl-5-(1-methylpropyl)- undergoes various chemical reactions, including:

Electrophilic Substitution: Thiophene derivatives are known for their reactivity towards electrophiles, often undergoing substitution reactions at the C2 position.

Oxidation: Thiophene can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.

Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

Nitration: Produces 2-nitrothiophene and 2,5-dinitrothiophene.

Sulfonation: Results in thiophene sulfonic acids.

Oxidation: Forms thiophene sulfoxides and sulfones.

Scientific Research Applications

Thiophene, 2-methyl-5-(1-methylpropyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 2-methyl-5-(1-methylpropyl)- involves its interaction with various molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, some thiophene-based compounds act as inhibitors of specific enzymes, thereby exerting their therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Thiophene Derivatives

Key Observations :

- Boiling Points : The introduction of alkyl groups increases molecular weight and van der Waals interactions, leading to higher boiling points. For example, 2-methylthiophene boils at 112–115°C, significantly higher than thiophene (85°C). The target compound, with a sec-butyl group, is estimated to have a boiling point of ~150–160°C due to its larger substituents .

- Solubility: Alkyl-substituted thiophenes retain solubility in organic solvents but exhibit reduced hydrophilicity compared to unsubstituted thiophene. Branched chains (e.g., sec-butyl) may enhance solubility in nonpolar solvents compared to linear analogs .

Chemical Reactivity

Thiophene undergoes electrophilic substitution reactions (e.g., sulfonation, nitration) preferentially at the 2- and 5-positions due to sulfur’s electron-donating resonance effects . Substituents further modulate reactivity:

- Methyl Group (2-position) : Acts as an electron-donating group, directing incoming electrophiles to the 5-position. Steric hindrance from the sec-butyl group (5-position) may slow reaction rates compared to simpler alkyl derivatives .

- Comparison with Halogenated Derivatives : Brominated thiophenes (e.g., 2-(5-bromopentyl)-5-(3-phenylpropyl)thiophene) exhibit lower electrophilic reactivity due to the electron-withdrawing effects of halogens, contrasting with the activating nature of alkyl groups in the target compound .

Key Insights :

- Materials Science : The target compound’s branched alkyl groups could enhance solubility in organic solvents, making it advantageous for synthesizing conductive polymers (e.g., polyalkylthiophenes) compared to straight-chain derivatives .

- Pharmaceuticals: Unlike derivatives with polar functional groups (e.g., carboxamides in ), the target compound’s nonpolar alkyl groups may limit bioavailability but improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.